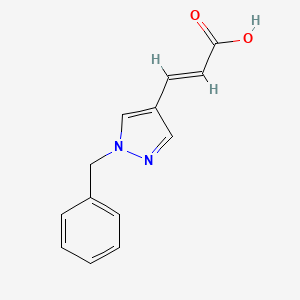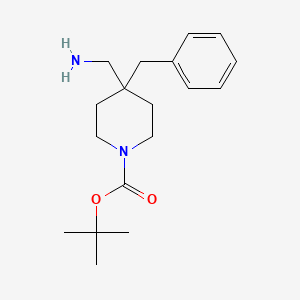
tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nucleophilic Substitutions and Radical Reactions
Tert-Butyl phenylazocarboxylates, including tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate, serve as versatile substrates for synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions efficiently. The benzene ring can be modified through nucleophilic substitutions with aromatic amines and alcohols under mild conditions. Furthermore, radical reactions enable the generation of aryl radicals, facilitating processes like oxygenation, halogenation, and aryl-aryl coupling, thus expanding the toolbox for constructing complex organic molecules (Hannelore Jasch et al., 2012).
Synthesis of Jak3 Inhibitor Intermediates
This compound is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, illustrating its critical role in pharmaceutical chemistry. An efficient synthetic approach has been proposed for this compound, highlighting its industrial scalability and the simplicity of obtaining raw materials, which could potentially lower the cost and complexity of drug synthesis (Chen Xin-zhi, 2011).
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another important derivative, serving as an intermediate for small molecule anticancer drugs. The synthesis process has been optimized for high yield, emphasizing the relevance of this compound in developing new anticancer therapeutics (Binliang Zhang et al., 2018).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from tert-butyl carbamate derivatives, are used for the asymmetric synthesis of a wide range of amines. This application underlines the role of this compound in synthesizing enantiomerically enriched amines, crucial for developing pharmaceuticals and fine chemicals (J. Ellman et al., 2002).
Synthesis of Polyamides
The compound is also used in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating its utility in polymer chemistry. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and notable thermal stability, suitable for creating flexible, tough films (S. Hsiao et al., 2000).
Safety and Hazards
The safety information for “tert-Butyl 4-(aminomethyl)benzoate” includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-11-9-18(14-19,10-12-20)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORMILRHMRNVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
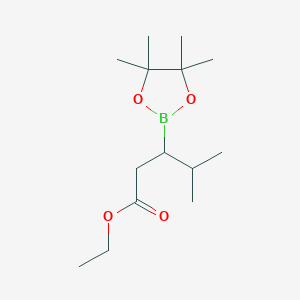
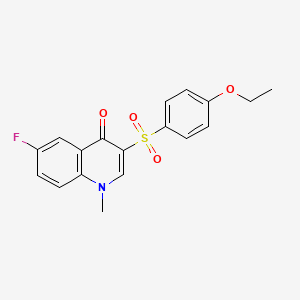
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B2716320.png)
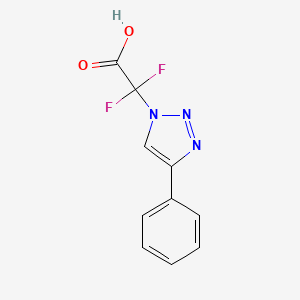
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)
![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide](/img/structure/B2716324.png)
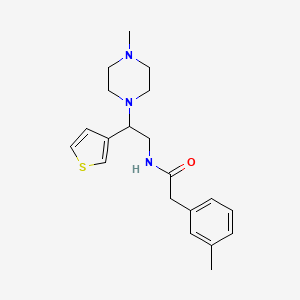
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)

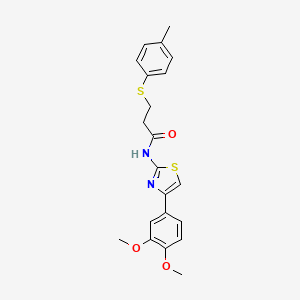

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2716336.png)
